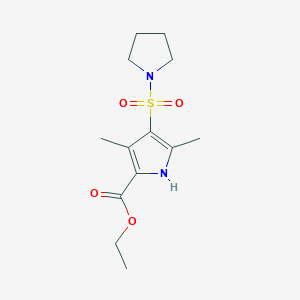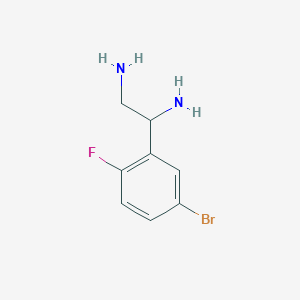
2-Cyano-N-3-hydroxybut-2-enamino-4-(difluoromethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyano-N-3-hydroxybut-2-enamino-4-(difluoromethyl)aniline is a complex organic compound with a unique structure that includes cyano, hydroxy, enamino, and difluoromethyl functional groups. This compound is primarily used in scientific research and is not intended for therapeutic or commercial applications .
Métodos De Preparación
The synthesis of 2-Cyano-N-3-hydroxybut-2-enamino-4-(difluoromethyl)aniline involves multiple steps, starting from 4-(Difluoromethyl)-aniline. The synthetic route typically includes the following steps:
Formation of the Enamino Group: The initial step involves the reaction of 4-(Difluoromethyl)-aniline with suitable reagents to introduce the enamino group.
Introduction of the Hydroxy Group: The next step involves the addition of a hydroxy group to the but-2-enamino moiety.
Cyano Group Addition: Finally, the cyano group is introduced to complete the synthesis of the compound.
Análisis De Reacciones Químicas
2-Cyano-N-3-hydroxybut-2-enamino-4-(difluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Cyano-N-3-hydroxybut-2-enamino-4-(difluoromethyl)aniline has several scientific research applications, including:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including N-(1,3-thiazol-2-yl)ureas.
Biology: The compound is used in biological research to study its effects on different biological systems.
Medicine: Although not used therapeutically, it is studied for its potential medicinal properties.
Industry: The compound is used in industrial research to develop new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Cyano-N-3-hydroxybut-2-enamino-4-(difluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity.
Comparación Con Compuestos Similares
2-Cyano-N-3-hydroxybut-2-enamino-4-(difluoromethyl)aniline can be compared with other similar compounds, such as:
4-(Difluoromethyl)-aniline: A precursor used in the synthesis of the compound.
N-(1,3-thiazol-2-yl)ureas: Compounds synthesized using this compound as a reagent.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H10F2N2O2 |
|---|---|
Peso molecular |
252.22 g/mol |
Nombre IUPAC |
(Z)-2-cyano-N-[4-(difluoromethyl)phenyl]-3-hydroxybut-2-enamide |
InChI |
InChI=1S/C12H10F2N2O2/c1-7(17)10(6-15)12(18)16-9-4-2-8(3-5-9)11(13)14/h2-5,11,17H,1H3,(H,16,18)/b10-7- |
Clave InChI |
MGSVCRMQEIWRAO-YFHOEESVSA-N |
SMILES isomérico |
C/C(=C(\C#N)/C(=O)NC1=CC=C(C=C1)C(F)F)/O |
SMILES canónico |
CC(=C(C#N)C(=O)NC1=CC=C(C=C1)C(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[(1S,2R,3R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-(4-hydroxyphenyl)-3-[(2,3,4,5,6-pentadeuteriobenzoyl)amino]propanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13857226.png)

![Indolo[3,2-b]carbazol-2-ol (Mixture of Tautomers)](/img/structure/B13857239.png)
![O-Desbromo-pyrimidinyl O-[6-N-(N'-propyl)sulfamido-5-(4-bromophenyl)pyrimidin-4-yl] Macitentan](/img/structure/B13857245.png)




![Tert-butyl 2-[(3-methylimidazol-4-yl)methoxy]acetate](/img/structure/B13857282.png)

